2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
This compound is a specialty product for proteomics research . It has a molecular weight of 354.81 and a molecular formula of C18H11ClN2O2S .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)C4=CC=C(C=C4)Cl .Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . Its PubChem CID is 37571970 and its MDL Number is MFCD12913065 .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Compounds similar to "2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione" have been synthesized and tested for their antimicrobial activities against a variety of bacterial strains such as Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as antifungal activities against Aspergillus fumigatus and Candida albicans (Jat et al., 2006). This suggests potential for the use of similar compounds in developing new antimicrobial and antifungal agents.
Cardioprotective Activities
- Another study focused on the synthesis of 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles, revealing that certain derivatives exhibit moderate to high cardioprotective effects in vitro. This indicates the compound's potential as a cardioprotective agent, which could be explored further in pharmacological studies (Drapak et al., 2019).
Future Directions
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-5-11(6-8-12)15-10-24-16(20-15)9-21-17(22)13-3-1-2-4-14(13)18(21)23/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODISLNWJKRGWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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